molecular formula C13H16ClN B175144 Spiro[indene-1,4'-piperidine] hydrochloride CAS No. 137730-67-7

Spiro[indene-1,4'-piperidine] hydrochloride

Cat. No.: B175144
CAS No.: 137730-67-7
M. Wt: 221.72 g/mol
InChI Key: CNFMPMUITJAJKC-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidine] hydrochloride: is a chemical compound with the molecular formula C13H16ClN. It is characterized by a spiro linkage between an indene and a piperidine ring, forming a unique three-dimensional structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[indene-1,4’-piperidine] hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the spiro linkage formation. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through techniques like column chromatography.

Industrial Production Methods: In an industrial setting, the production of Spiro[indene-1,4’-piperidine] hydrochloride may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is often crystallized and dried to obtain a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Spiro[indene-1,4’-piperidine] hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, Spiro[indene-1,4’-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: Spiro[indene-1,4’-piperidine] hydrochloride has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of Spiro[indene-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • Spiro[indane-1,4’-piperidine] hydrochloride
  • Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1’-indene]
  • Spiro[indene-1,4’-piperidine] derivatives

Comparison: Spiro[indene-1,4’-piperidine] hydrochloride is unique due to its specific spiro linkage and the combination of indene and piperidine rings. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, the presence of the spiro linkage can influence the compound’s three-dimensional conformation, affecting its interaction with molecular targets.

Conclusion

Spiro[indene-1,4’-piperidine] hydrochloride is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry

Properties

IUPAC Name

spiro[indene-1,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFMPMUITJAJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=CC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626391
Record name Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137730-67-7
Record name Spiro[indene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1'-(tert-butyloxycarbonyl)spiro [indene-1,4'-piperidine] (3.0 g, 0.011 mol) in ethyl acetate (150 ml) was stirred at 0° C., and treated with hydrogen chloride for 30 minutes. The mixture was then evaporated to dryness, ethyl acetate (100 ml) was added, then removed in vacuo three times. The residue was stirred with anhydrous ether (200 ml), and the solid filtered off, to give spiro[indene-1,4'-piperidine] hydrochloride (2.3 g, 99%) as a pale yellow solid. The product was not purified further.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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